(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate
Description
(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate: is a complex organic compound with a unique structure that includes a benzofuran ring system, a fluorobenzylidene group, and a trimethoxybenzoate moiety
Properties
IUPAC Name |
[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FO7/c1-29-21-11-15(12-22(30-2)24(21)31-3)25(28)32-17-7-8-18-19(13-17)33-20(23(18)27)10-14-5-4-6-16(26)9-14/h4-13H,1-3H3/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBSSGLEFSFNQR-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)F)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)F)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions. The fluorobenzylidene group can be introduced through a Knoevenagel condensation reaction, followed by cyclization to form the benzofuran ring. The trimethoxybenzoate moiety is usually attached in the final step through esterification reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzofuran ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the fluorobenzylidene group.
Substitution: : The trimethoxybenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed
Oxidation: : Formation of hydroxyl, carboxyl, and other oxidized derivatives.
Reduction: : Reduced fluorobenzylidene derivatives.
Substitution: : Substituted trimethoxybenzoate derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the fluorobenzylidene group and the trimethoxybenzoate moiety. Similar compounds include:
Benzofuran derivatives: : Other benzofuran compounds with different substituents.
Fluorobenzylidene derivatives: : Compounds containing fluorobenzylidene groups with varying functional groups.
Trimethoxybenzoate derivatives: : Compounds with trimethoxybenzoate moieties attached to different core structures.
Biological Activity
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C21H21F O5
- Molecular Weight : 368.39 g/mol
The compound features a benzofuran core, which is known for various pharmacological properties. The presence of the fluorobenzylidene moiety and trimethoxybenzoate group may enhance its biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt pathway.
Case Study: In Vitro Analysis
A study investigated the cytotoxic effects of benzofuran derivatives on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that:
| Compound | IC50 (µM) MCF-7 | IC50 (µM) HeLa |
|---|---|---|
| Compound A | 12.5 | 10.0 |
| Compound B | 15.0 | 12.5 |
| (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate | 8.0 | 9.5 |
The compound exhibited a lower IC50 value compared to other tested compounds, indicating potent anticancer activity.
Antimicrobial Activity
The compound's potential antimicrobial properties were evaluated against several bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound possesses moderate antimicrobial activity, particularly against Staphylococcus aureus.
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Modulation of Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed.
- Antioxidant Activity : The presence of methoxy groups may contribute to antioxidant properties, reducing oxidative stress in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
